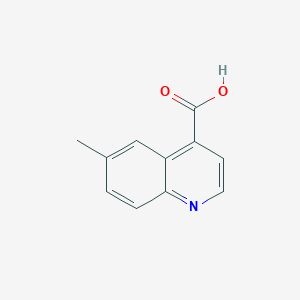
(4-Chlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)silane is an organosilicon compound characterized by a benzene ring substituted with a chlorine atom and a silyl group at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)silane typically involves the chlorination of a silyl-substituted benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a silyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar Friedel-Crafts conditions. The scalability of this method allows for the efficient production of the compound for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a silyl-substituted benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted benzene.
Scientific Research Applications
(4-Chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)silane in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and silyl groups. This activation facilitates nucleophilic attack on the ring, leading to various substitution and addition reactions. The silyl group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound in catalytic processes.
Comparison with Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of a silyl group.
Benzene, 1-chloro-4-phenyl-: Similar structure but with a phenyl group instead of a silyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a silyl group.
Uniqueness: (4-Chlorophenyl)silane is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The silyl group also allows for the formation of silicon-based polymers and materials, which are not possible with other substituents.
Properties
CAS No. |
3724-36-5 |
|---|---|
Molecular Formula |
C6H4ClSi |
Molecular Weight |
139.63 g/mol |
InChI |
InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
InChI Key |
IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si])Cl |
Canonical SMILES |
C1=CC(=CC=C1[Si])Cl |
| 3724-36-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


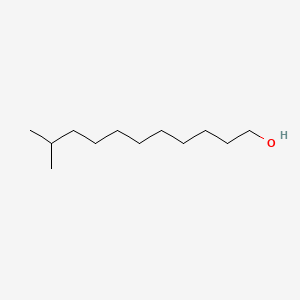
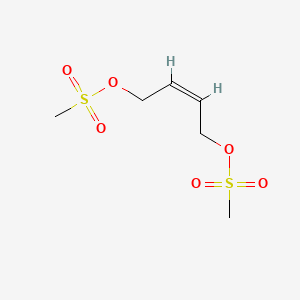
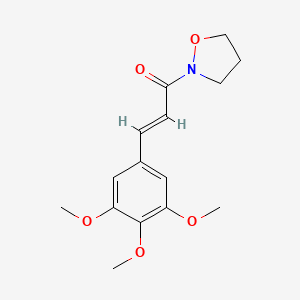
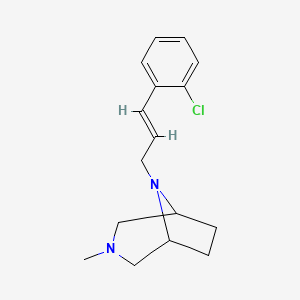
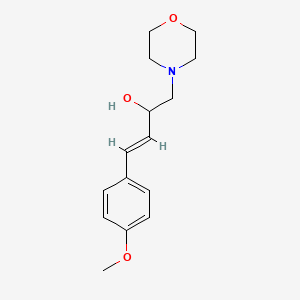
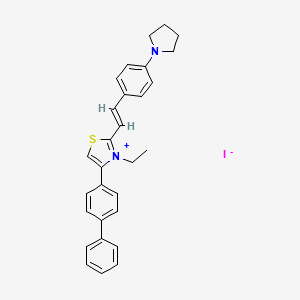
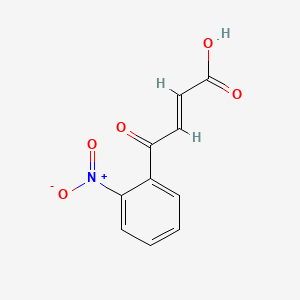
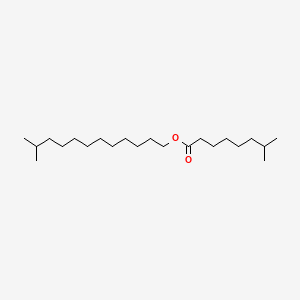
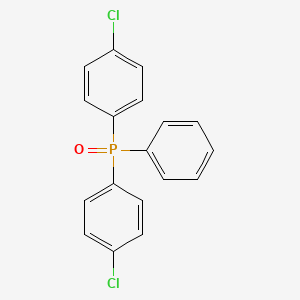
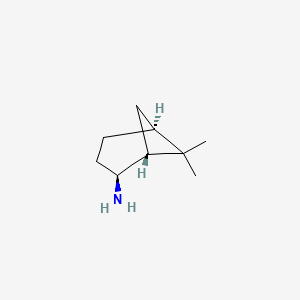
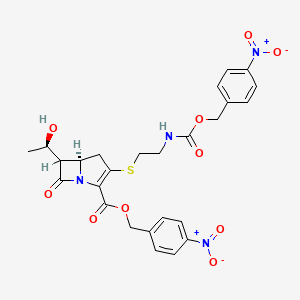
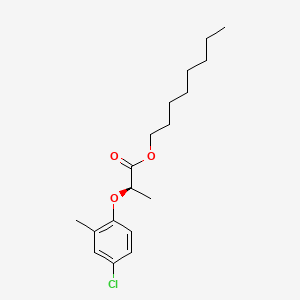
![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)
